![molecular formula C20H24N2O3S B5917383 2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)
2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have antitumor activity, making it a candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potential therapeutic applications and its ability to modulate the activity of certain enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been achieved through several methods. One of the most common methods involves the reaction of 3-methoxyphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then reacted with pyrrolidine and sulfonyl chloride to obtain the target compound.
Scientific Research Applications
2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have antitumor activity, making it a candidate for the treatment of cancer.
properties
IUPAC Name |
2-[2-(3-methoxyphenyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-19-9-4-8-17(14-19)20-10-5-12-22(20)26(23,24)21-13-11-16-6-2-3-7-18(16)15-21/h2-4,6-9,14,20H,5,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGWRBDQVRLJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline |
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